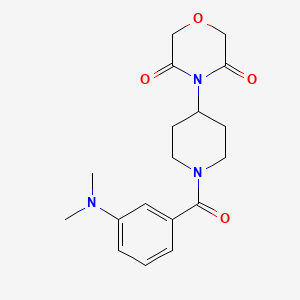

4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

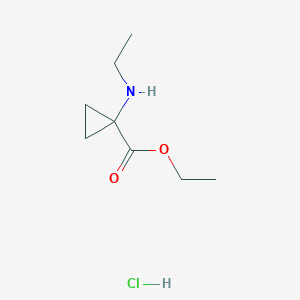

“4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a piperidine ring linked to a benzoyl group and a morpholine-3,5-dione group . The modulation of the aliphatic chain linking the benzoyl moiety to the piperidine ring is a key aspect of its structure .Chemical Reactions Analysis

The chemical reactions involved in the formation of “this compound” are complex and involve several steps . These may include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

Electrochemical Properties and Potential Applications

- Electrochemical Characteristics : A study on 3,6-difluoro-1,2,4,5-tetrakis(amino)benzene compounds, including those with dimethylamino substituents, highlights their electrochemical properties. These compounds can lose two electrons to form dications, which are of interest in electrochemical studies and applications (Adams et al., 2010).

Chemical Synthesis and Reactions

- Formation of Deeply Coloured Bisamides : The nucleophilic substitution of certain compounds by morpholine and piperidine leads to deeply coloured bisamides. This chemical process involving similar compounds is significant in the synthesis of novel chromophores (Junek et al., 1982).

- Synthesis of Tetrahydroquinolinone and Nicotinonitrile Derivatives : A study demonstrates a novel rearrangement reaction leading to the formation of tetrahydroquinolinones when enaminonitrile reacts with certain derivatives. This synthesis process is relevant for the creation of new chemical entities (Moustafa et al., 2011).

Luminescent Properties and Applications

- Luminescent Properties and Photo-Induced Electron Transfer : Piperazine substituted naphthalimide compounds, including those with dimethylamino groups, exhibit significant luminescent properties. These properties are relevant for applications in materials science, particularly in the development of novel luminescent materials (Gan et al., 2003).

Orientations Futures

The future directions for “4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione” could involve further exploration of its synthesis methods, functionalization, and pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

The primary target of this compound is the NLRP3 . NLRP3 expression is induced following the stimulation by danger-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) of Toll-like receptors (TLRs), such as TLR4 receptors, or cytokine receptors, such as TNF receptor .

Mode of Action

The compound interacts with its targets through a series of intramolecular and intermolecular reactions . These interactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for promoting cell proliferation and survival . The compound acts as an ATP-competitive inhibitor, showing selectivity for inhibition of PKB over the closely related kinase PKA .

Pharmacokinetics

It is known that the compound can be rapidly conjugated with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This makes it amenable for linker attachment via reductive amination, and a basic building block for making protein degrader library .

Result of Action

The compound has been shown to prevent DNBS-induced colitis in vivo after oral administration in mice at both 50 and 25 mg/kg . This suggests that the compound has a significant effect at the molecular and cellular levels.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stimulation of Toll-like receptors (TLRs) or cytokine receptors by danger-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) can induce the expression of NLRP3, the primary target of the compound .

Propriétés

IUPAC Name |

4-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-19(2)15-5-3-4-13(10-15)18(24)20-8-6-14(7-9-20)21-16(22)11-25-12-17(21)23/h3-5,10,14H,6-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRJMULOMFFXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2893499.png)

![(3-Chloro-4-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2893500.png)

![3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2893502.png)

![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B2893509.png)

![4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide](/img/structure/B2893510.png)

![ethyl 4,5-dimethyl-2-[[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B2893513.png)

![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2893515.png)